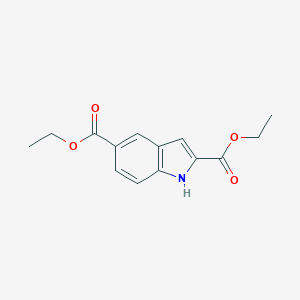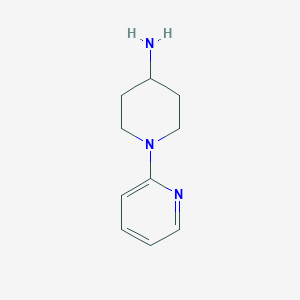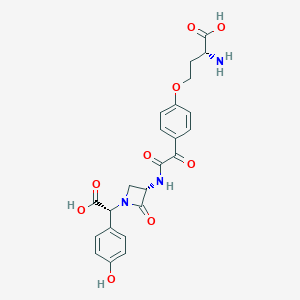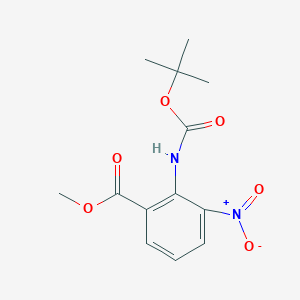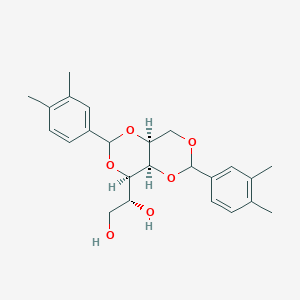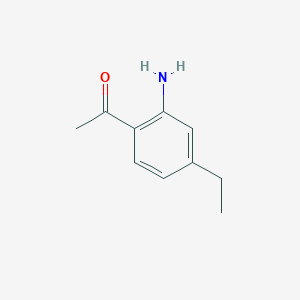
1-(2-Amino-4-ethylphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-4-ethylphenyl)ethanone, also known as 4-Ethylamphetamine or 4-EEA, is a chemical compound that belongs to the amphetamine class of drugs. It is a synthetic compound that has been extensively studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
1-(2-Amino-4-ethylphenyl)ethanone has been extensively studied for its potential applications in scientific research. It has been used as a reference standard in analytical chemistry to develop new analytical methods for the detection and quantification of amphetamines in biological samples. It has also been used in pharmacological studies to investigate the mechanism of action of amphetamines and their effects on the central nervous system.
Mecanismo De Acción
The mechanism of action of 1-(2-Amino-4-ethylphenyl)ethanone is similar to that of other amphetamines. It acts by increasing the release of dopamine, norepinephrine, and serotonin in the brain, which leads to increased alertness, focus, and mood. It also inhibits the reuptake of these neurotransmitters, which prolongs their effects and leads to a feeling of euphoria.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 1-(2-Amino-4-ethylphenyl)ethanone are similar to those of other amphetamines. It increases heart rate, blood pressure, and body temperature. It also decreases appetite and causes insomnia. Prolonged use of amphetamines can lead to addiction, tolerance, and withdrawal symptoms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Amino-4-ethylphenyl)ethanone has several advantages and limitations for lab experiments. It is a well-studied compound that has been extensively characterized. It is also readily available and relatively inexpensive. However, its use is restricted due to its potential for abuse and addiction. It is also toxic and can be hazardous if not handled properly.
Direcciones Futuras
There are several future directions for research on 1-(2-Amino-4-ethylphenyl)ethanone. One area of research is the development of new analytical methods for the detection and quantification of amphetamines in biological samples. Another area of research is the investigation of the long-term effects of amphetamine use on the brain and behavior. Finally, there is a need for the development of new drugs that can mimic the effects of amphetamines without the potential for abuse and addiction.
Conclusion:
In conclusion, 1-(2-Amino-4-ethylphenyl)ethanone is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has been used as a reference standard in analytical chemistry and in pharmacological studies to investigate the mechanism of action of amphetamines. While it has several advantages for lab experiments, its potential for abuse and addiction limits its use. There are several future directions for research on 1-(2-Amino-4-ethylphenyl)ethanone, including the development of new analytical methods and the investigation of the long-term effects of amphetamine use.
Métodos De Síntesis
The synthesis of 1-(2-Amino-4-ethylphenyl)ethanone is a complex process that involves multiple steps. The first step involves the condensation of 4-Ethylbenzaldehyde with nitroethane in the presence of a catalyst to form 1-(4-ethylphenyl)-2-nitropropene. The second step involves the reduction of 1-(4-ethylphenyl)-2-nitropropene with a reducing agent to form 1-(4-ethylphenyl)propane-2-amine. The final step involves the oxidation of 1-(4-ethylphenyl)propane-2-amine with an oxidizing agent to form 1-(2-Amino-4-ethylphenyl)ethanone.
Propiedades
Número CAS |
141030-66-2 |
|---|---|
Nombre del producto |
1-(2-Amino-4-ethylphenyl)ethanone |
Fórmula molecular |
C10H13NO |
Peso molecular |
163.22 g/mol |
Nombre IUPAC |
1-(2-amino-4-ethylphenyl)ethanone |
InChI |
InChI=1S/C10H13NO/c1-3-8-4-5-9(7(2)12)10(11)6-8/h4-6H,3,11H2,1-2H3 |
Clave InChI |
ISNJDSGIXFKGKO-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(C=C1)C(=O)C)N |
SMILES canónico |
CCC1=CC(=C(C=C1)C(=O)C)N |
Sinónimos |
Ethanone, 1-(2-amino-4-ethylphenyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate](/img/structure/B138300.png)
![2-Propan-2-yl-1-azabicyclo[2.2.2]octane](/img/structure/B138307.png)
![Methyl 2-ethoxy-1-((2'-(N-hydroxycarbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B138309.png)
![7-[(3R,4R)-3-amino-4-methylpyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-8-methyl-4-oxoquinoline-3-carboxylic acid](/img/structure/B138315.png)
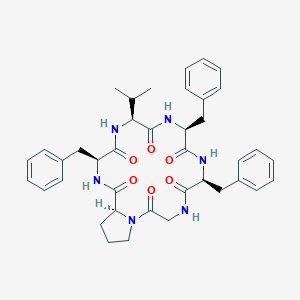
![5-(4-Methoxyphenyl)pyrrolo[2,1-d][1,5]benzothiazepin-4-ol N,N-dimethylcarbamate](/img/structure/B138319.png)
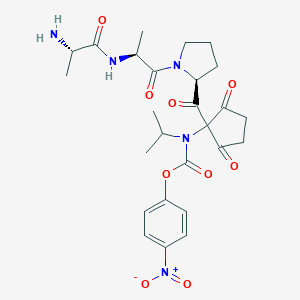
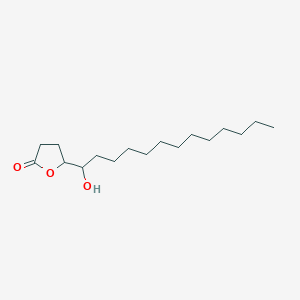
![Methyl 2-[N-(tert-Butoxycarbonyl)-N-[(2'-cyanobiphenyl-4-yl)methyl]amino]-3-nitrobenzoate](/img/structure/B138330.png)
